molecular formula C15H11ClF3NO B245832 N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide

N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B245832
M. Wt: 313.7 g/mol
InChI Key: BEUNMVGCYVYVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride ion channel that is expressed in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects multiple organ systems. CFTRinh-172 has been shown to have potential therapeutic applications in the treatment of cystic fibrosis and other diseases.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide acts as a non-competitive inhibitor of the CFTR channel. It binds to a site on the channel that is distinct from the ATP binding site and prevents chloride ion transport through the channel. This inhibition has been shown to be reversible and dose-dependent.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits CFTR-mediated chloride secretion in various tissues, including the lungs, pancreas, and sweat glands. In vivo studies have shown that it can reduce airway surface liquid volume and mucus viscosity in the lungs. N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects in the lungs and to reduce bacterial colonization in the airways of cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has a number of advantages and limitations for lab experiments. Its reversible and dose-dependent inhibition of CFTR makes it a useful tool for studying the physiological and biochemical functions of CFTR. However, its non-specific inhibition of other ion channels and potential off-target effects must be taken into consideration when interpreting results. Additionally, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide. One area of focus is the development of more potent and specific CFTR inhibitors that can be used in the treatment of cystic fibrosis and other diseases. Another area of focus is the study of the long-term effects of CFTR inhibition on various tissues and organ systems. Additionally, there is ongoing research on the potential use of N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide in combination with other therapies for the treatment of cystic fibrosis and other diseases.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylbenzoic acid with trifluoromethyl aniline, followed by acylation with acetic anhydride and subsequent deprotection. This process yields a white crystalline solid that can be purified using column chromatography.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including the lungs, pancreas, and sweat glands. This inhibition has potential therapeutic implications for cystic fibrosis and other diseases that involve CFTR dysfunction. N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide has also been used as a tool in basic research to study the physiological and biochemical functions of CFTR.

properties

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.7 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H11ClF3NO/c1-9-6-7-10(8-13(9)16)20-14(21)11-4-2-3-5-12(11)15(17,18)19/h2-8H,1H3,(H,20,21)

InChI Key

BEUNMVGCYVYVRA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)Cl

Origin of Product

United States

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